REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].[H-].[Na+].[CH3:19]I>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][N:6]([CH3:19])[C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10] |f:1.2|
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Name
|
|
Quantity
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128 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
19 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
29.3 mL
|
Type
|
reactant
|
Smiles
|
CI
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Type
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CUSTOM
|
Details
|
the mixture is stirred until the gas emission ceases
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
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the mixture is stirred overnight
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Duration
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8 (± 8) h
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Type
|
ADDITION
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Details
|
The reaction medium is poured into ice-cold water
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase decanted off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated off
|
Type
|
CUSTOM
|
Details
|
152.5 g (92%) of the expected product are recovered
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(CN(C(OC(C)(C)C)=O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |